molecular formula C8H5FN2O B1445574 7-Fluoro-1H-indazole-3-carbaldehyde CAS No. 900506-29-8

7-Fluoro-1H-indazole-3-carbaldehyde

Cat. No. B1445574
M. Wt: 164.14 g/mol
InChI Key: NVFNUQGGLRHYRG-UHFFFAOYSA-N
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Description

7-Fluoro-1H-indazole-3-carbaldehyde is a chemical compound with the molecular formula C8H5FN2O . It has a molecular weight of 164.14 .


Synthesis Analysis

The synthesis of 1H-indazoles, including 7-Fluoro-1H-indazole-3-carbaldehyde, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for 7-Fluoro-1H-indazole-3-carbaldehyde is 1S/C8H5FN2O/c9-6-3-1-2-5-7(4-12)10-11-8(5)6/h1-4H, (H,10,11) .


Chemical Reactions Analysis

Indazole derivatives are gaining attention in medicinal chemistry as kinase inhibitors . 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles . The nitrosation of indoles in a slightly acidic environment provides a general access to this motif .

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Methodology : A method for synthesizing 1H-Indazole-3-carbaldehyde, a related compound, has been developed, which features low cost, simple operation, and short reaction time, making it suitable for industrial production (Gong Ping, 2012).
  • Fluorescent Dye Development : Research on the synthesis of highly fluorescent dyes containing a pyrazolylpyrene chromophore, which could be related to the fluorescent properties of 7-Fluoro-1H-indazole-3-carbaldehyde, demonstrates potential applications in sensing acidic environments (Anna Wrona-Piotrowicz et al., 2022).

Medicinal and Biological Applications

  • Fused Polycyclic Indazoles Synthesis : An asymmetric aminocatalyzed aza-Michael addition of 1H-indazole derivatives to α,β-unsaturated aldehydes has been used to create enantioenriched fused polycyclic indazole architectures, which exhibit fluorescence properties and potential for further synthetic transformations (M. Giardinetti et al., 2016).
  • Antimicrobial Activity : Synthesis of linezolid-like molecules, starting from compounds including indol-3-carbaldehyde, showed significant antitubercular activities, suggesting potential antimicrobial applications for derivatives of indazole carbaldehydes (Serap Başoğlu et al., 2012).

Material Science and Sensing Applications

  • Fluorophore Development for Sensing : The synthesis of novel fluorophores with aggregation-induced emission enhancement and intramolecular charge-transfer characteristics, like DBTC, which showed high selectivity and sensitivity toward specific biomolecules, indicates potential applications for 7-Fluoro-1H-indazole-3-carbaldehyde derivatives in biological sensing and imaging (Yicheng Chu et al., 2019).

Future Directions

The future directions for the research and development of 7-Fluoro-1H-indazole-3-carbaldehyde and similar compounds are likely to focus on their potential medicinal applications. Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles .

properties

IUPAC Name

7-fluoro-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-6-3-1-2-5-7(4-12)10-11-8(5)6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFNUQGGLRHYRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743164
Record name 7-Fluoro-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-1H-indazole-3-carbaldehyde

CAS RN

900506-29-8
Record name 7-Fluoro-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Fluoro-1H-indazole-3-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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